molecular formula C9H6N2O3 B8196086 2-Hydroxy-1,5-naphthyridine-3-carboxylic acid

2-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B8196086
M. Wt: 190.16 g/mol
InChI Key: FULRHNGGRXTNBC-UHFFFAOYSA-N
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Description

2-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,5-naphthyridine-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the 1,5-naphthyridine skeleton .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-1,5-naphthyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups.

Properties

IUPAC Name

2-oxo-1H-1,5-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5(9(13)14)4-7-6(11-8)2-1-3-10-7/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULRHNGGRXTNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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